molecular formula C15H15N3O3 B2582301 5-cyano-5-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-oxopentanoic acid CAS No. 930395-86-1

5-cyano-5-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4-oxopentanoic acid

Cat. No.: B2582301
CAS No.: 930395-86-1
M. Wt: 285.303
InChI Key: XWUUPELPPUWKPW-UHFFFAOYSA-N
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Description

This compound features a 4-oxopentanoic acid backbone substituted with a cyano group and a 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene moiety.

Properties

IUPAC Name

5-cyano-5-(1,3-dimethylbenzimidazol-2-ylidene)-4-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-17-11-5-3-4-6-12(11)18(2)15(17)10(9-16)13(19)7-8-14(20)21/h3-6H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUUPELPPUWKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=C(C#N)C(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Derivatives of 4-Oxopentanoic Acid

  • 4-Oxopentanoic Acid (Levulinic Acid): Structure: Simple linear ketone-carboxylic acid. Properties: Water-soluble, low molecular weight (116.12 g/mol), and widely used in biofuel and pharmaceutical synthesis .
  • 3-Methyl-4-Oxopentanoic Acid: Structure: Methyl branch at the C3 position. Properties: Enhanced lipophilicity compared to levulinic acid, but lacks aromatic or electron-withdrawing groups. Contrast: The target compound’s benzodiazole ring enables aromatic interactions absent in this derivative .

Heterocyclic-Functionalized Oxopentanoic Acids

  • 5-[(2-Amino-1H-Benzimidazol-6-yl)Amino]-5-Oxopentanoic Acid: Structure: Features a bicyclic benzimidazole linked via an amide bond. Properties: Benzimidazole’s NH groups enable hydrogen bonding, unlike the non-polar dimethyl groups in the target compound’s benzodiazole.
  • 5-[3-Chloro-4-(Propan-2-yloxy)Phenyl]-3-Methyl-5-Oxopentanoic Acid: Structure: Chloro and isopropoxy substituents on a phenyl ring. Properties: Electron-withdrawing Cl and bulky isopropoxy groups influence steric and electronic profiles.

Thiazolidinone and Oxadiazole Derivatives

  • 2-Benzylidene-3-(5-Phenyl-[1,3,5]-Oxadiazol-2-yl)-Thiazolidin-4-One: Structure: Combines thiazolidinone and oxadiazole rings. Properties: Sulfur in thiazolidinone enhances metal-binding capacity; oxadiazole contributes to rigidity. Contrast: The target compound lacks sulfur but includes a diazole ring, which may favor different binding modes in coordination chemistry .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Notable Applications
Target Compound ~340 Cyano, Benzodiazole Low Speculative: Medicinal chemistry
Levulinic Acid 116.12 Ketone, Carboxylic Acid High Biofuels, Pharmaceuticals
5-[(2-Amino-Benzimidazolyl)Amino]-5-Oxopentanoic Acid ~290 Amide, Benzimidazole Moderate Antimicrobial agents
3-Methyl-4-Oxopentanoic Acid 130.14 Methyl, Ketone, Carboxylic Acid Moderate Industrial intermediates

Table 2: Reactivity and Stability

Compound Name Stability in Acid/Base Reactivity Highlights
Target Compound Hydrolysis of cyano to carboxylic acid under basic conditions Electrophilic at benzodiazole ring due to electron withdrawal
Levulinic Acid Stable Ketone undergoes aldol condensation
5-[3-Chloro-4-(Isopropoxy)Phenyl] Derivative Stable to hydrolysis Chloro group participates in nucleophilic substitution

Research and Market Considerations

  • Synthetic Challenges: The target compound’s benzodiazole and cyano groups necessitate multi-step synthesis, unlike simpler derivatives like levulinic acid.
  • Commercial Viability : Discontinued status (CymitQuimica) contrasts with levulinic acid’s robust market (projected $266 million by 2031) .
  • Biological Potential: Structural analogs (e.g., benzimidazole derivatives) suggest possible anticancer or antimicrobial activity, but specific studies on the target compound are lacking .

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